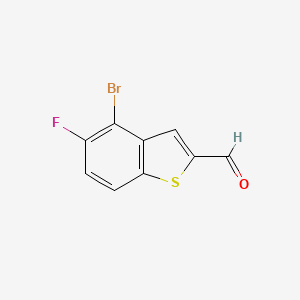

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde

Description

Properties

Molecular Formula |

C9H4BrFOS |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde |

InChI |

InChI=1S/C9H4BrFOS/c10-9-6-3-5(4-12)13-8(6)2-1-7(9)11/h1-4H |

InChI Key |

ZSODITTYIPHDBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(S2)C=O)C(=C1F)Br |

Origin of Product |

United States |

Preparation Methods

(a) Halogenation of Benzothiophene Derivatives

Research indicates that the synthesis involves initial formation of benzothiophene, followed by regioselective halogenation. The process typically employs:

- Electrophilic halogenation using bromine (Br₂) in the presence of catalysts or under specific temperature conditions to favor substitution at the 4-position.

- Fluorination can be achieved through electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), often under mild conditions to prevent over-fluorination or degradation.

(b) Multi-step Synthesis from Precursors

One common route involves:

- Starting from 2-aminobenzothiophene or 2-hydroxybenzothiophene intermediates.

- Using bromination reagents like N-bromosuccinimide (NBS) for selective bromination.

- Employing fluorinating agents post-bromination to introduce fluorine at the 5-position.

(c) Example Reaction Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Bromination | Bromine (Br₂), FeBr₃ or other Lewis acids | 0-25°C | Achieves regioselective bromination at the 4-position |

| Fluorination | NFSI or Selectfluor | Room temperature | Introduces fluorine at the 5-position |

Reaction Pathways and Mechanisms

The synthesis involves the following key mechanisms:

- Electrophilic aromatic substitution for halogenation, where the benzothiophene ring's electron density directs the halogen to specific positions.

- Directed metalation using organolithium or Grignard reagents, followed by halogenation, provides regioselectivity.

- Sequential halogenation ensures the correct placement of bromine and fluorine substituents, with control over reaction order to prevent multiple substitutions at undesired sites.

Purification and Characterization

Post-synthesis, the crude product undergoes:

- Chromatography (silica gel column chromatography or preparative thin-layer chromatography) for purification.

- Recrystallization from suitable solvents (e.g., ethanol, dichloromethane) at controlled temperatures.

- Spectroscopic analysis (NMR, MS, IR) to confirm structure and purity.

Data Table Summarizing Key Parameters

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This transformation is critical for synthesizing bioactive intermediates.

Reduction Reactions

The aldehyde group can be selectively reduced to a primary alcohol, enabling further functionalization.

| Reaction | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NaBH₄ reduction | NaBH₄ in MeOH (0°C, 1 hr) | 4-Bromo-5-fluoro-1-benzothiophene-2-methanol | 92% | Reaction is highly selective; no dehalogenation observed. |

| Catalytic hydrogenation | H₂, Pd/C in EtOH (25°C, 4 hr) | Same as above | 85% | Requires inert atmosphere to prevent bromine loss. |

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution

Cross-Coupling Reactions

Condensation Reactions

The aldehyde group reacts with amines to form Schiff bases, enabling ligand design for coordination chemistry.

| Amine | Conditions | Product | Yield | Stability |

|---|---|---|---|---|

| Aniline | EtOH, reflux (4 hr) | N-(4-Bromo-5-fluoro-1-benzothiophene-2-yl)aniline | 88% | Stable under acidic conditions; crystallizes readily. |

| Hydrazine | RT, 1 hr | Hydrazone derivative | 94% | Used as a precursor for heterocycle synthesis. |

Mechanistic Insights

Scientific Research Applications

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a chemical compound with potential applications in pharmaceutical research, particularly in the development of cancer treatments and neurological therapies . This compound, a derivative of benzothiophene, has been investigated for its anti-proliferative and immunomodulatory properties .

Pharmaceutical Applications

Cancer Treatment: Benzofurane and benzothiophene derivatives, including 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde, have shown promise in cancer treatment by modulating the immune response and reactivating the immune system within tumors . These compounds can be used alone or in combination with chemotherapy, radiotherapy, or immunotherapy for the prevention or treatment of various cancers, including melanoma, lung cancer, bladder cancer, renal carcinomas, gastrointestinal cancers, endometrial cancer, ovarian cancer, cervical cancer, and neuroblastoma .

Modulation of PGE2 Receptors: Benzofurane and benzothiophene derivatives can modulate prostaglandin 2 receptors EP2 and/or EP4, which are implicated in various diseases, including cancers . Certain compounds act as dual antagonists of both the EP2 and EP4 receptors . By blocking these receptors, the compounds can prevent or treat diseases that respond to EP2 and/or EP4 receptor blockage, such as cancers . This mechanism is particularly relevant in treating cancer by modulating the immune response and reactivating the immune system in the tumor .

Neurological and Psychiatric Diseases: Certain benzothiophene derivatives have shown selectivity for the ? subunit of GABAA receptors and can reduce the effects of the GABA neurotransmitter . This makes them potentially useful in treating or preventing psychiatric and neurological diseases characterized by cognitive deficits, such as schizophrenia, unipolar depression, Alzheimer's disease, vascular dementia, autism spectrum disorders, Down's syndrome, Fragile X Syndrome, Parkinson's disease, and Huntington's disease . These compounds may also be used to treat anxiety states, such as generalized anxiety, panic disorder, obsessive-compulsive disorder, post-traumatic stress disorder, and bipolar disorder .

Anti-angiogenic Properties: α-Fluorinated chalcones, which include benzothiophene derivatives, have been evaluated for their cell growth inhibitory properties and anti-angiogenic activity . These compounds can inhibit tubulin polymerization, disrupting microtubule formation and leading to cell apoptosis . Studies have shown that specific α-fluoro chalcones exhibit significant anti-tumor cell proliferation activity against various human cancer cell lines, including breast cancer cells, gastric cancer cells, liver cancer cells, cervical cancer cells, non-small cell lung cancer, and leukemia cells .

Anti-Proliferative Activity of α-Fluorinated Chalcones

A study prepared and evaluated α-fluorinated chalcones for their cell growth inhibitory properties against six human cancer cell lines . The results indicated that these chalcone analogs exhibited decent growth-inhibitory activity . One compound, 4c (6-bromide), showed the most promising and broad-spectrum anti-tumor cell proliferation activity among all tested compounds, with IC50 values of 0.025 µM against Hela and U937 cell lines .

Microtubule Polymerization Inhibition

Compound 4c was found to exhibit a similar action to that of colchicine, a microtubule-destabilizing agent, suggesting that 4c could be used as a potential microtubule-destabilizing agent for cancer therapy . Morphological changes in microtubules were observed using laser confocal microscopy, revealing that 4c disrupted the microtubule reticular network, leading to the destruction of microtubule organization and preventing mitosis in cancer cells .

Impact of Substituents on Activity

The study also found that the anti-proliferative activity of benzothiophene derivatives is affected by the position of the benzothiophene attachment and the substituents on the ring . Chalcones with a methyl group at the 3-position showed diminished cytotoxic activity, while those with a 2,3-dihydro-benzofuran ring-B had a more potent inhibitory effect .

Synthesis and Preparation

The preparation of benzothiophene derivatives often involves multi-step synthetic processes . For instance, the title product can be obtained using 3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde . These processes may include steps such as treating compounds with hydrazine and purifying them using conventional separation techniques .

Table of Compounds and Activities

Dosage and Administration

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituent positions, halogen types, or aromatic ring systems. Below is a comparative analysis of select derivatives:

Key Observations:

Ring System Differences :

- The benzothiophene core in the target compound introduces sulfur-mediated conjugation and polarizability, distinct from benzene or thiophene derivatives .

- Benzene-based analogs (e.g., 3-Bromo-5-fluorobenzaldehyde) lack sulfur, reducing their capacity for π-π stacking with sulfur-containing biomolecules.

Substituent Effects :

- Fluorine vs. Methyl : The fluoro group in the target compound enhances electronegativity and hydrogen-bond acceptor strength compared to the methyl group in 4-Bromo-5-methylthiophene-2-carboxaldehyde .

- Halogen Position : Bromine at C4 (benzothiophene) vs. C3/C5 (benzene) alters steric accessibility for cross-coupling reactions (e.g., Suzuki-Miyaura).

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies using programs like SHELXL (for refinement) and ORTEP (for visualization) reveal distinct packing patterns influenced by halogen and aldehyde groups :

- 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde : Predicted to form C–H···O and halogen (Br···F) interactions, stabilizing layered crystal structures.

- 3-Bromo-5-fluorobenzaldehyde : Exhibits C–H···O and Br···F contacts but lacks sulfur-mediated S···π interactions, resulting in less dense packing .

Graph Set Analysis (Hydrogen Bonding):

- The target compound’s aldehyde group likely participates in R₂²(8) hydrogen-bonding motifs, common in aromatic aldehydes, whereas methyl-substituted analogs show weaker R₁²(6) patterns due to steric hindrance .

Biological Activity

4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is a synthetic compound characterized by its unique molecular structure, which comprises a benzothiophene core with bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde is C₉H₄BrFOS, with a molecular weight of approximately 275.09 g/mol. The presence of halogen atoms (bromine and fluorine) in its structure is believed to enhance its reactivity and interaction with biological targets, making it a candidate for pharmaceutical development.

Research indicates that the biological activity of 4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde may be attributed to its ability to bind to specific enzymes or receptors within biological systems. This binding can lead to various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Activity : The compound has shown promise in reducing cell viability in cancer cell lines, indicating potential as an anticancer agent. Its structural features may facilitate interactions that promote apoptosis or inhibit cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to 4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde. These findings provide insights into its potential applications:

-

Antimicrobial Studies :

- A study reported on the minimum inhibitory concentration (MIC) values of related compounds, highlighting that modifications in halogen substitutions significantly influenced antimicrobial potency. For instance, compounds with bromine substitutions exhibited varying degrees of activity against Mycobacterium tuberculosis (Mtb), suggesting that 4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde could similarly impact Mtb inhibition .

-

Anticancer Activity :

- In vitro assays demonstrated that derivatives with similar structures showed reduced viability in cancer cell lines such as Caco-2 and A549. The presence of halogens in these compounds was correlated with enhanced anticancer effects, supporting the hypothesis that 4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde may exhibit comparable activity .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of 4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde | C₉H₄BrFOS | Bromine and fluorine substitutions enhance activity |

| 5-Fluoro-1-benzothiophene-2-carbaldehyde | C₉H₅FOS | Lacks bromine; simpler structure |

| 4-Bromo-5-chloro-1-benzothiophene-2-carbaldehyde | C₉H₄BrClOS | Chlorine instead of fluorine; different reactivity |

This comparison illustrates how the unique combination of halogen substituents in 4-bromo-5-fluoro-1-benzothiophene-2-carbaldehyde may enhance its biological activity compared to similar compounds.

Q & A

Q. What are common synthetic routes for 4-Bromo-5-fluoro-1-benzothiophene-2-carbaldehyde?

- Methodological Answer : Synthesis typically involves sequential halogenation and formylation of the benzothiophene core. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, while fluorination at the 5-position may employ electrophilic fluorinating agents (e.g., Selectfluor®). The aldehyde group is introduced via Vilsmeier-Haack formylation using POCl₃ and DMF. Key intermediates like 4-bromo-5-fluoro-1-benzothiophene are critical, which can be sourced from brominated/fluorinated benzaldehyde derivatives (e.g., 4-bromo-2-fluorobenzaldehyde) .

Q. How can this compound be purified to >95% purity for research use?

- Methodological Answer : Purification methods include:

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high yield.

- HPLC : For analytical-grade purity, reverse-phase C18 columns with acetonitrile/water mobile phases.

Purity validation via NMR and LC-MS is essential. Commercial catalogs report >95% purity for structurally similar bromo/fluoro derivatives, indicating achievable standards .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent photodegradation. Desiccants (e.g., molecular sieves) mitigate moisture-induced hydrolysis of the aldehyde group. Similar brominated/fluorinated benzothiophenes require sub-–20°C storage for long-term stability .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Bromo (σₚ = +0.23) and fluoro (σₚ = +0.43) groups are electron-withdrawing, reducing electron density on the benzothiophene core. This activates the aldehyde group toward nucleophilic attack while directing electrophilic substitutions to meta/para positions.

- Reactivity : Fluorine’s strong electronegativity enhances oxidative stability, whereas bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can quantify substituent effects on frontier molecular orbitals .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Temperature Control : Gradual cooling from 40°C to 4°C promotes crystal growth.

- Software Tools : Use SHELXL for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids. SHELX’s robustness in small-molecule refinement ensures accurate unit-cell parameter determination .

Q. How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?

- Methodological Answer :

- 2D NMR : Employ COSY and NOESY to assign coupling interactions and confirm spatial proximity of substituents.

- X-ray Validation : Cross-verify NMR assignments with crystallographically determined bond lengths/angles.

- Reference Databases : Compare chemical shifts with NIST Standard Reference Data for halogenated heterocycles .

Q. What strategies enable further functionalization of the aldehyde group?

- Methodological Answer :

- Reduction : NaBH₄ converts the aldehyde to a hydroxymethyl group.

- Oxidation : MnO₂ yields the carboxylic acid derivative.

- Condensation : Schiff base formation with amines (e.g., aniline) under acidic conditions.

Selectivity challenges arise due to competing reactivity at bromo/fluoro sites; protecting groups (e.g., acetals) may be necessary .

Q. How to analyze hydrogen-bonding networks in the crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, C, R motifs) using software like Mercury.

- SHELXL Parameters : Refine hydrogen atom positions with ISOR constraints to mitigate thermal motion artifacts.

- Thermal Ellipsoids : ORTEP-III visualizes anisotropic displacement parameters, highlighting dynamic disorder in packing .

Data Contradiction Analysis

Q. How to address discrepancies in melting points reported across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.